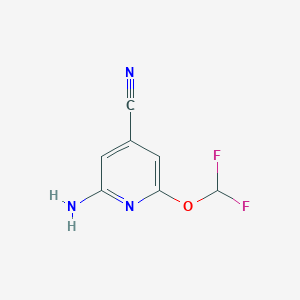
3-(3,5-Difluorophenyl)-4,5-dihydroisoxazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,5-Difluorophenyl)-4,5-dihydroisoxazole-5-carboxylic acid is an organic compound that features a difluorophenyl group attached to a dihydroisoxazole ring, which is further connected to a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Difluorophenyl)-4,5-dihydroisoxazole-5-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-difluorobenzaldehyde and hydroxylamine hydrochloride.
Formation of Isoxazole Ring: The aldehyde group of 3,5-difluorobenzaldehyde reacts with hydroxylamine hydrochloride to form an oxime. This oxime undergoes cyclization to form the isoxazole ring.
Carboxylation: The isoxazole ring is then carboxylated to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3,5-Difluorophenyl)-4,5-dihydroisoxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The difluorophenyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-(3,5-Difluorophenyl)-4,5-dihydroisoxazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(3,5-Difluorophenyl)-4,5-dihydroisoxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluorophenyl group and the isoxazole ring play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(3,5-Difluorophenyl)propionic acid: Similar in structure but lacks the isoxazole ring.
3,5-Difluorophenylacetic acid: Contains a difluorophenyl group but has a different functional group arrangement.
Uniqueness
3-(3,5-Difluorophenyl)-4,5-dihydroisoxazole-5-carboxylic acid is unique due to the presence of both the difluorophenyl group and the isoxazole ring, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C10H7F2NO3 |
|---|---|
Molekulargewicht |
227.16 g/mol |
IUPAC-Name |
3-(3,5-difluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C10H7F2NO3/c11-6-1-5(2-7(12)3-6)8-4-9(10(14)15)16-13-8/h1-3,9H,4H2,(H,14,15) |
InChI-Schlüssel |
NDTOACREHCCNHJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(ON=C1C2=CC(=CC(=C2)F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-((7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)piperidine](/img/structure/B11788842.png)




![3-(4-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole](/img/structure/B11788891.png)








